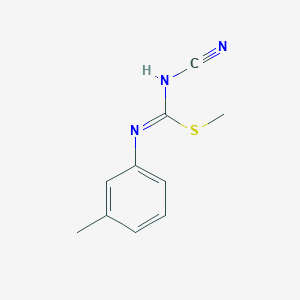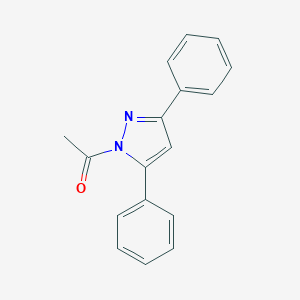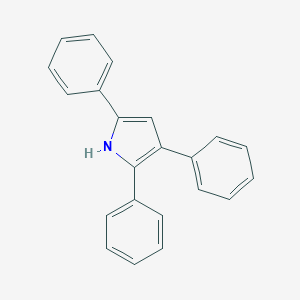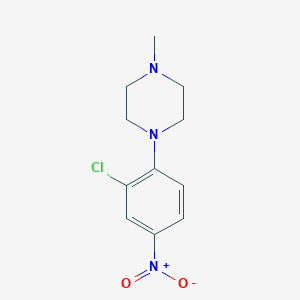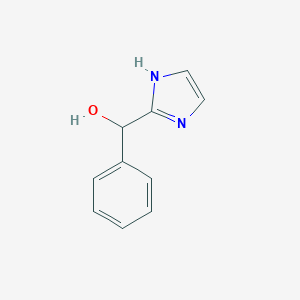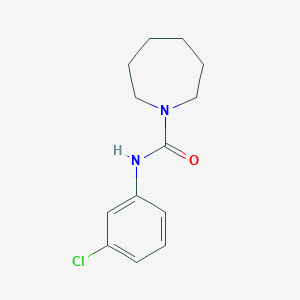
2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane), also known as TMAO, is a small molecule that has gained significant attention in recent years due to its potential role in various physiological processes. TMAO is synthesized through a multi-step process and has been found to have several biochemical and physiological effects.
Mechanism Of Action
The exact mechanism of action of 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) is not fully understood, but it is believed to be related to its ability to modulate the gut microbiome. 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) is produced by gut bacteria from dietary precursors such as choline and carnitine. 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has been found to promote the growth of certain gut bacteria, which in turn may contribute to the development of cardiovascular disease.
Biochemical And Physiological Effects
2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has several biochemical and physiological effects, including the ability to modulate lipid metabolism and inflammation. 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has been found to inhibit reverse cholesterol transport, which is the process by which excess cholesterol is transported from peripheral tissues to the liver for excretion. This inhibition may contribute to the development of atherosclerosis. 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has also been found to promote inflammation, which may further contribute to the development of cardiovascular disease.
Advantages And Limitations For Lab Experiments
2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has several advantages and limitations for lab experiments. One advantage is that it is a small molecule that can be easily synthesized and purified. 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) is also stable under a wide range of conditions, which makes it suitable for use in a variety of experiments. However, one limitation is that 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) is a relatively new molecule, and its exact role in physiological processes is not fully understood. Additionally, 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has been found to have multiple effects on different physiological processes, which may make it difficult to isolate its specific effects in lab experiments.
Future Directions
There are several future directions for 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) research. One direction is to further investigate the role of 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) in cardiovascular disease and its potential as a biomarker for disease progression. Another direction is to investigate the effects of 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) on other physiological processes, such as glucose metabolism and neurodegenerative diseases. Additionally, future research may focus on developing inhibitors of 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) production or modulators of the gut microbiome to prevent or treat cardiovascular disease.
Synthesis Methods
2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) is synthesized through a multi-step process that involves the reaction of 2,2,5,7-tetramethyl-4,5,6,7-tetrahydro-1H-benzimidazole with formaldehyde and acetaldehyde. The resulting intermediate is then reacted with sodium borohydride and acetic anhydride to form 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane). This synthesis method has been optimized over the years to improve the yield and purity of 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane).
Scientific Research Applications
2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has been found to have several scientific research applications, particularly in the field of cardiovascular disease. Studies have shown that 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) levels are elevated in patients with cardiovascular disease and may be a predictor of adverse cardiovascular events. 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has also been found to promote atherosclerosis in animal models, suggesting a potential role in the development of cardiovascular disease.
properties
CAS RN |
176976-54-8 |
|---|---|
Product Name |
2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) |
Molecular Formula |
C16H26N2O2 |
Molecular Weight |
278.39 g/mol |
IUPAC Name |
2',2',5,7-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-oxane]-6-one |
InChI |
InChI=1S/C16H26N2O2/c1-13(2)7-16(5-6-20-13)17-8-14(3)9-18(16)11-15(4,10-17)12(14)19/h5-11H2,1-4H3 |
InChI Key |
WQRVDNZVISFEBP-UHFFFAOYSA-N |
SMILES |
CC1(CC2(CCO1)N3CC4(CN2CC(C3)(C4=O)C)C)C |
Canonical SMILES |
CC1(CC2(CCO1)N3CC4(CN2CC(C3)(C4=O)C)C)C |
Other CAS RN |
176976-54-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



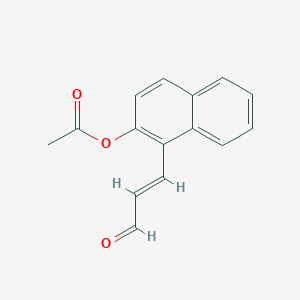
![1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B188363.png)
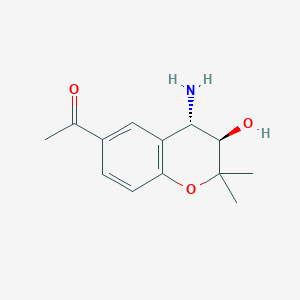

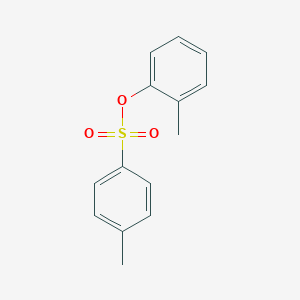
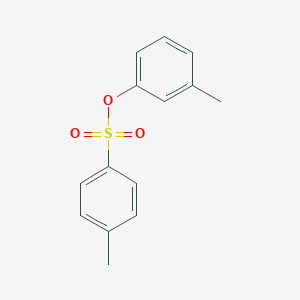
![3-Chloro-2-[(4-methylphenyl)thio]aniline](/img/structure/B188369.png)

